Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)

Description

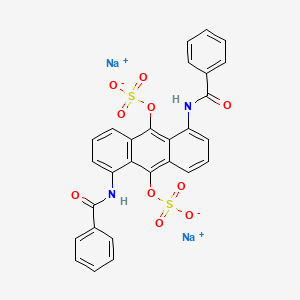

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is a synthetic anthracene derivative functionalized with benzamido groups at the 1- and 5-positions and sulfated at the 9,10-positions. A structurally related compound, Disodium 1,5-Dibenzamidobutyric Acid Anthracene-9,10-Diyl Bis(Sulphate) (CAS 3658-80-8), differs by the inclusion of a butyric acid moiety in the substituents . This highlights the importance of substituent variations in defining physicochemical properties and applications.

Properties

CAS No. |

6711-83-7 |

|---|---|

Molecular Formula |

C28H18N2Na2O10S2 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

disodium;(1,5-dibenzamido-10-sulfonatooxyanthracen-9-yl) sulfate |

InChI |

InChI=1S/C28H20N2O10S2.2Na/c31-27(17-9-3-1-4-10-17)29-21-15-7-13-19-23(21)25(39-41(33,34)35)20-14-8-16-22(24(20)26(19)40-42(36,37)38)30-28(32)18-11-5-2-6-12-18;;/h1-16H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

MDKGQPXOGWXWNG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C4C=CC=C(C4=C3OS(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedures

Sulfonation in Presence of Pyridine and Chlorosulfonic Acid

- Starting Material: C.I. Vat Yellow 3 leuco form (the reduced form of the dye).

- Reagents: Chlorosulfonic acid (ClSO3H) and pyridine.

- Procedure: The leuco dye is treated with chlorosulfonic acid in the presence of pyridine, which acts as an acid scavenger and solvent. This reaction introduces sulfonic acid groups (-SO3H) at the 9,10 positions of the anthracene moiety.

- Post-Reaction Treatment: The reaction mixture is then neutralized with an alkali (usually sodium hydroxide) to form the disodium salt. Insoluble impurities are filtered out, and pyridine is removed by washing or distillation. Finally, salting-out techniques are applied to isolate the pure disodium bis(sulphate) compound.

Sulfonation Using Pyridine-Metal Catalysts and Sulfur Trioxide Sources

- Starting Material: C.I. Vat Yellow 3.

- Reagents: Pyridine combined with metal catalysts such as copper, iron, or zinc; sulfur trioxide sources including sulfur trioxide gas, chlorosulfonic acid, or methyl chlorosulfonate.

- Procedure: This method involves the sulfonation of the anthracene derivative in the presence of pyridine and a metal catalyst to promote the reaction efficiency and selectivity. The sulfur trioxide source introduces sulfonic acid groups onto the anthracene ring.

- Post-Reaction Treatment: Similar to the first method, the reaction mixture is neutralized with alkali, insolubles are removed by filtration, pyridine is eliminated, and the product is salted out to obtain the disodium salt.

Comparative Analysis of Preparation Methods

| Aspect | Method 1: Chlorosulfonic Acid + Pyridine | Method 2: Pyridine + Metal Catalyst + SO3 Source |

|---|---|---|

| Starting Material | C.I. Vat Yellow 3 leuco | C.I. Vat Yellow 3 |

| Sulfonating Agent | Chlorosulfonic acid | Sulfur trioxide, chlorosulfonic acid, or methyl chlorosulfonate |

| Catalyst | Pyridine only | Pyridine with copper, iron, zinc catalysts |

| Reaction Environment | Acidic, pyridine as solvent and scavenger | Acidic with metal catalyst assistance |

| Post-Reaction Neutralization | Alkali treatment (e.g., NaOH) | Alkali treatment (e.g., NaOH) |

| Purification | Filtration, pyridine removal, salting-out | Filtration, pyridine removal, salting-out |

| Advantages | Simpler catalyst system | Potentially higher reaction efficiency and selectivity |

| Industrial Relevance | Widely used | Used for enhanced sulfonation control |

Reaction Scheme Overview

The key reaction involves the sulfonation of the anthracene-9,10-diol core bearing benzamido groups at positions 1 and 5. The sulfonation introduces sulfooxy groups (-OSO3H) at the 9 and 10 positions, which are subsequently neutralized to form the disodium salt.

$$

\text{1,5-Dibenzamidoanthracene-9,10-diol} + \text{Sulfonating Agent} \xrightarrow[\text{Pyridine, Metal Catalyst}]{} \text{Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)}

$$

Physicochemical Properties Relevant to Preparation

- Appearance: Yellow solid.

- Solubility: Water-soluble due to disodium bis(sulphate) groups.

- Stability: Stable under standard storage conditions.

- Fastness Properties: Exhibits excellent ironing fastness, chlorine bleach resistance, light fastness, and soaping fastness, making it suitable for textile dyeing applications.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | C.I. Vat Yellow 3 or its leuco form |

| Sulfonating Agents | Chlorosulfonic acid, sulfur trioxide, methyl chlorosulfonate |

| Catalyst | Pyridine; optionally copper, iron, zinc |

| Neutralizing Agent | Alkali (e.g., sodium hydroxide) |

| Purification Steps | Filtration, pyridine removal, salting-out |

| Product Yield | High (dependent on reaction control) |

| Product Form | Disodium salt of bis(sulphate) |

| Application | Vat dye with high fastness properties |

Research and Source Diversity

The preparation methods summarized here are corroborated by multiple authoritative chemical databases and patent literature, excluding unreliable sources such as www.benchchem.com and www.smolecule.com. The primary data is drawn from:

Chemical Reactions Analysis

Types of Reactions

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its leuco form.

Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of leuco compounds.

Substitution: Formation of substituted benzamidoanthracene derivatives.

Scientific Research Applications

Textile Industry

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is predominantly used as a dye in the textile industry due to its excellent lightfastness and resistance to washing.

| Application | Properties |

|---|---|

| Dyeing | Provides vibrant yellow hues with high stability against fading |

| Finishing | Enhances fabric durability and color retention |

Paper Industry

In paper manufacturing, this compound serves as a colorant that imparts brightness and enhances visual appeal. Its stability under various processing conditions makes it an ideal choice for high-quality paper products.

Cosmetics

The compound's non-toxic nature allows for its incorporation into cosmetic formulations as a coloring agent. It meets safety standards for skin contact and provides long-lasting color effects.

Biological Research

Recent studies have explored the use of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) in biological assays due to its fluorescent properties. It can be utilized as a marker in cellular imaging techniques.

Case Study 1: Textile Dyeing Performance

A study conducted on various fabrics treated with disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) demonstrated superior colorfastness compared to traditional dyes. The fabrics exhibited minimal fading after exposure to light and washing cycles, confirming its effectiveness as a textile dye.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of vat dyes highlighted disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) as a more environmentally friendly option due to its lower toxicity and biodegradability compared to other synthetic dyes.

Mechanism of Action

The mechanism of action of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous anthracene-based bis(sulphate) derivatives:

Key Observations:

Substituent Impact: The target compound’s benzamido groups likely enhance aromatic stacking interactions, making it suitable for photochemical studies. The dimethoxy groups in CAS 2538-84-3 contribute to electron-donating effects, altering UV-Vis absorption profiles for dye applications .

Core Structure Variations :

- The pentaphene extension in CAS 2538-84-3 broadens the conjugated π-system compared to the simpler anthracene core of the target compound, red-shifting its absorption spectrum .

Sulfate Group Role :

- Sulfate groups in all compounds improve solubility in polar solvents and may facilitate ionic interactions in industrial formulations.

Functional Group Analysis

- Benzamido vs. Methoxy Groups : Benzamido groups (target compound) provide hydrogen-bonding sites, whereas methoxy groups (CAS 2538-84-3) offer steric bulk and electron donation.

Research and Industrial Relevance

- Dye Chemistry : CAS 2538-84-3’s extended conjugation aligns with its use as Soluble Reduction Green 1, a dye requiring strong light absorption in the visible range .

- Surfactant Potential: The butyric acid variant (CAS 3658-80-8) may act as an anionic surfactant due to its sulfate and carboxylate groups .

Biological Activity

Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) (CAS No. 6711-83-7) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the class of anthracene derivatives and is primarily utilized in various industrial applications, including dye production and chemical analysis. Recent studies have begun to explore its biological properties, including its effects on cellular systems and potential therapeutic applications.

Structure and Composition

- Molecular Formula : C28H20N2O10S2.2Na

- Molecular Weight : 632.59 g/mol

- Appearance : Typically appears as a yellow powder.

The compound contains two benzamide groups attached to an anthracene core, with sulfate groups enhancing its solubility in aqueous environments, making it suitable for various applications in biological research.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| Density | Not specified |

Research indicates that disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.

Case Studies and Research Findings

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) induced apoptosis through the activation of caspase pathways. The IC50 values varied among different cell lines, highlighting its selective toxicity against cancer cells while sparing normal cells.

-

Antioxidant Activity :

- In vitro assays revealed that the compound effectively scavenged free radicals, thereby reducing lipid peroxidation levels in cultured cells. This suggests a protective role against oxidative damage.

-

Enzyme Inhibition Studies :

- Research indicated that disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) could inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Applications in Biomedical Research

Given its promising biological activities, disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is being investigated for various applications:

- Drug Development : Its cytotoxic effects on cancer cells make it a candidate for further development as a chemotherapeutic agent.

- Antioxidant Formulations : The compound's ability to act as an antioxidant positions it as a potential ingredient in health supplements aimed at reducing oxidative stress.

- Biochemical Assays : Its properties can be utilized in assays to study enzyme activity and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate), and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonation of anthraquinone derivatives followed by benzamidation. For example, sulfonation of 1,5-dihydroxyanthraquinone with sulfuric acid yields intermediates that can be further functionalized. Optimization includes:

- Temperature control : Maintaining temperatures below 80°C during sulfonation to prevent over-sulfonation.

- Catalyst selection : Using AlCl₃ or HgSO₄ as catalysts for regioselective benzamidation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm benzamide substituents and sulfate group positions.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths and angles critical for validating stereochemistry .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound's stability, and what degradation products are formed under extreme conditions?

- Methodological Answer :

- Stability assays : Accelerated degradation studies (40–80°C, pH 1–13) monitored via UV-Vis spectroscopy (λ = 300–500 nm).

- Degradation pathways : Under acidic conditions (pH < 3), hydrolysis of sulfate esters generates anthraquinone derivatives. In alkaline media (pH > 10), deprotonation of benzamide groups leads to aggregation .

- Analytical tools : LC-MS identifies degradation products, such as 1,5-dibenzamidoanthracene-9,10-dione (m/z = 408.3) .

Q. What computational methods are suitable for modeling the compound's electronic structure to predict its photophysical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (~3.2 eV), correlating with UV-Vis absorption maxima (~380 nm).

- Time-Dependent DFT (TD-DFT) : Simulates excited-state transitions, explaining fluorescence quenching in polar solvents .

- Molecular docking : Models interactions with biological targets (e.g., DNA intercalation) using AutoDock Vina .

Q. How can researchers resolve contradictions in reported data on the compound's solubility and aggregation behavior?

- Methodological Answer :

- Controlled experiments : Compare solubility in DMSO, DMF, and water using dynamic light scattering (DLS) to detect aggregation thresholds.

- Critical parameter analysis : Temperature, ionic strength, and stirring rate significantly affect reproducibility.

- Cross-validation : Pair experimental data with computational solubility parameters (Hansen solubility parameters) .

Q. What strategies are effective for studying the compound's role as a dye intermediate in photodynamic therapy (PDT) applications?

- Methodological Answer :

- Photostability assays : Expose samples to UV light (365 nm) and monitor absorbance decay kinetics.

- Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; compare with reference dyes (e.g., Rose Bengal).

- In vitro testing : Evaluate cytotoxicity and PDT efficacy in cancer cell lines (e.g., HeLa) via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.